2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
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Description
2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone, also known as CPDD, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDD is a small molecule that has been synthesized through a multi-step process and has shown promising results in preclinical studies.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
- Synthesis and Biological Evaluation : A study on related compounds, 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, showed potent anti-tubercular activity, especially in derivatives with electron-donating substituents. This indicates potential antimicrobial applications for similar compounds (Venugopal, Sundararajan, & Choppala, 2020).
Anticancer Potential
- Cytotoxicity Evaluation : Analogous compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research and treatment. This is particularly true for compounds with certain substituents that enhance their activity (Alam, Alam, Panda, & Rahisuddin, 2018).
Antioxidant Properties
- Antioxidant Activity Study : Related compounds have been studied for their antioxidant activities. These studies suggest that similar compounds could potentially serve as antioxidants, depending on their structural features (Kitawat & Singh, 2014).
Antifungal Efficacy
- Antifungal Activity Research : Studies on related compounds have shown effectiveness against various fungal strains, indicating potential utility in antifungal treatments (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).
DNA Binding Applications
- DNA Binding Studies : Investigations into related compounds have demonstrated DNA binding activities. This suggests potential applications in studies related to DNA interactions and genetic research (Kitawat & Singh, 2014).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c17-13(10-18-12-3-1-2-4-12)15-7-8-16-11(9-15)5-6-14-16/h5-6,12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHXMYKLLBWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone |
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